N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a dihydropyridazine ring
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-chlorophenylhydrazine hydrochloride with 4-fluorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-(4-fluorophenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a dihydropyridazine ring.
(4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol: This compound has a pyridyl group and is studied for its weak interactions involving organic fluorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11ClFN3O2 |
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Molecular Weight |
343.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11ClFN3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24) |
InChI Key |
BKYNJRKGIRFKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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